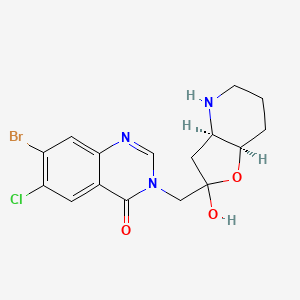
cis-Halofuginone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-Halofuginone is a low molecular weight quinazolinone alkaloid . It is a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It effectively suppresses tumor progression and metastasis in mice .
Synthesis Analysis
The synthesis of Halofuginone hydrobromide starts with the preparation of 7-bromo-6-chloroquinazolin-4 (3 H )-one from m-chlorotoluene. Chloroacetone is then introduced in two steps. Finally, halofuginone hydrobromide is obtained from 7-bromo-6-chloro-3-(3-cholroacetonyl) quinazolin-4 (3 H )-one by a four-step reaction sequence including condensation, cyclization, deprotection, and isomerization .Molecular Structure Analysis
Halofuginone hydrobromide crystallizes in space group P21 with a = 8.87398 (13), b = 14.25711 (20), c = 15.0153 (3) Å, β = 91.6867 (15)°, V = 1898.87 (4) Å 3, and Z = 4 . The crystal structure consists of alternating layers of planar and nonplanar portions of the cations .Chemical Reactions Analysis
Halofuginone has been found to inhibit TGF-β–induced phosphorylation of Smad3, which is a key phenomenon in the fibrogenesis . It also regulates cell growth and differentiation, apoptosis, cell migration, and immune cell function in liver fibrosis/cirrhosis .Physical And Chemical Properties Analysis
Cis-Halofuginone has a molecular formula of C16H17BrClN3O3 and a molecular weight of 414.68 .Applications De Recherche Scientifique
Cancer Treatment :
- Halofuginone can sensitize lung cancer cells to cisplatin, a DNA-damaging anticancer drug, by inhibiting PI3K/AKT and MAPK signaling pathways. This suggests potential use in improving prognosis for patients with cisplatin-resistant lung cancer (Li et al., 2021).
- It has been found to inhibit angiogenesis, stromal support, and tumor growth in bladder carcinoma, suggesting a role in cancer treatment (Elkin et al., 1999).
- Halofuginone suppressed hepatocellular carcinoma growth in mice, indicating potential for HCC treatment (Nagler et al., 2004).
Fibrosis Management :
- It prevents postoperative adhesion formation in the rat uterine horn model by inhibiting collagen type I synthesis, suggesting potential in fibrosis management (Nagler et al., 1999).
- Halofuginone inhibits the TGF-beta-induced expression of fibrotic markers in human corneal fibroblasts, indicating its use in treating corneal fibrosis (Nelson et al., 2012).
- It has shown effectiveness in reducing dermal fibrosis in animal models, suggesting applications in scleroderma and other fibrotic disorders (Pines et al., 2001).
Other Medical Applications :
- Halofuginone inhibits NF-κB and p38 MAPK in activated T cells, indicating potential as an immunomodulator and anti-inflammatory agent (Leiba et al., 2006).
- It attenuates osteoarthritis by inhibiting TGF-β activity and H-type vessel formation in subchondral bone, suggesting a potential preventive therapy for OA (Cui et al., 2015).
- Halofuginone also has a role in inhibiting collagen type I synthesis in skin fibrosis and may disrupt TGF-β signaling pathways (McGaha et al., 2002).
Mécanisme D'action
Halofuginone is a potent inhibitor of collagen a1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It also suppresses extracellular matrix deposition and cell proliferation . The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation .
Safety and Hazards
Orientations Futures
Halofuginone has attracted much attention due to its wide range of beneficial biological activities, which encompass malaria, cancer, and fibrosis-related and autoimmune diseases . Recent studies have found that halofuginone can sensitize lung cancer organoids to cisplatin treatment , indicating its potential in improving the prognosis of patients with cisplatin-resistant lung cancer .
Propriétés
IUPAC Name |
3-[[(3aR,7aR)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]-7-bromo-6-chloroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3/c17-10-5-12-9(4-11(10)18)15(22)21(8-20-12)7-16(23)6-13-14(24-16)2-1-3-19-13/h4-5,8,13-14,19,23H,1-3,6-7H2/t13-,14-,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXGPVDFDDSICC-UIDSBSESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747873 |
Source


|
| Record name | 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1273594-72-1 |
Source


|
| Record name | 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


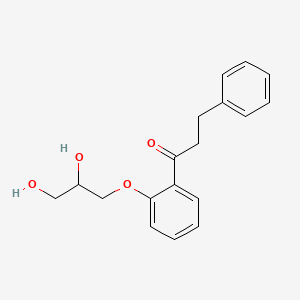


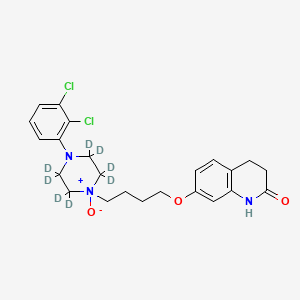

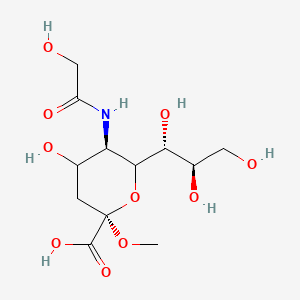

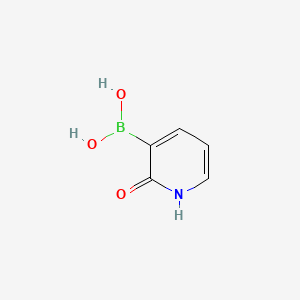

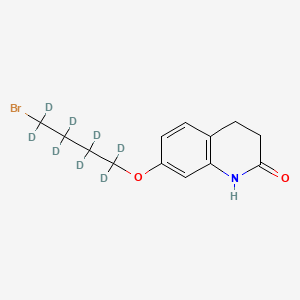
![1-(6-(1-Hydroxyallyl)benzo[d][1,3]dioxol-5-yl)-2-(trimethylsilyl)ethan-1-one](/img/structure/B584982.png)